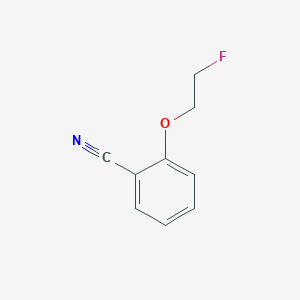

2-(2-Fluoroethoxy)benzonitrile

Description

2-(2-Fluoroethoxy)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2-fluoroethoxy group at the ortho position.

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

2-(2-fluoroethoxy)benzonitrile |

InChI |

InChI=1S/C9H8FNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6H2 |

InChI Key |

MPYOTQXGIRFROR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Fluoroethoxy vs. Methoxyethoxy

The presence of fluorine in the ethoxy group distinguishes 2-(2-fluoroethoxy)benzonitrile from non-fluorinated analogs like 5-fluoro-2-(2-methoxyethoxy)benzonitrile (C₁₀H₁₀FNO₂, MW 195.19 g/mol). The fluorine atom increases electronegativity, enhancing the compound’s electron-withdrawing capacity and lipophilicity. This modification can improve metabolic stability in drug candidates, a trend noted in fluorinated pharmaceuticals .

Key Data:

| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent |

|---|---|---|---|

| This compound | C₉H₈FNO (assumed) | ~165.16 | 2-fluoroethoxy |

| 5-fluoro-2-(2-methoxyethoxy)benzonitrile | C₁₀H₁₀FNO₂ | 195.19 | 2-methoxyethoxy |

Electronic and Reactivity Comparisons

- 2-Fluorobenzonitrile and 3-fluorobenzonitrile (): These isomers exhibit distinct vibronic and cationic features due to fluorine’s position. The ortho-fluoroethoxy group in this compound likely induces stronger inductive effects compared to para-substituted fluorobenzonitriles, altering reactivity in nucleophilic aromatic substitution or cross-coupling reactions .

- 2-(4-Methylstyryl)benzonitrile (): The styryl group introduces conjugation, enhancing UV absorption. In contrast, the fluoroethoxy group prioritizes electronic modulation over extended conjugation, making the compound more suitable for medicinal chemistry applications .

Research Findings and Trends

- Fluorine’s Role : Fluorination at the ethoxy position improves metabolic resistance and binding affinity in drug-receptor interactions, as seen in FDA-approved fluorinated drugs .

- Crystal Engineering : and highlight the importance of substituents in crystal packing. The fluoroethoxy group’s steric and electronic effects could influence solid-state properties, relevant to formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.